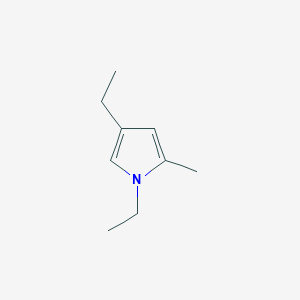

1,4-Diethyl-2-methyl-1H-pyrrole

Description

Properties

CAS No. |

198344-74-0 |

|---|---|

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

1,4-diethyl-2-methylpyrrole |

InChI |

InChI=1S/C9H15N/c1-4-9-6-8(3)10(5-2)7-9/h6-7H,4-5H2,1-3H3 |

InChI Key |

KEPODWRGPQXVPH-UHFFFAOYSA-N |

SMILES |

CCC1=CN(C(=C1)C)CC |

Canonical SMILES |

CCC1=CN(C(=C1)C)CC |

Synonyms |

1H-Pyrrole,1,4-diethyl-2-methyl-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Reactivity & Chemical Handling of 1,4-Diethyl-2-methyl-1H-pyrrole

Executive Summary

1,4-Diethyl-2-methyl-1H-pyrrole is an electron-rich, trisubstituted heteroaromatic system. Unlike simple pyrroles, its reactivity is governed by a specific interplay between the N-ethyl steric block , the C2-methyl activation , and the C4-ethyl directing effect . This molecule serves as a critical "alpha-free" building block in the synthesis of asymmetric porphyrins, BODIPY dyes, and dipyrromethene precursors.[1]

This guide details the regiochemical fidelity of the ring, specifically the high susceptibility of the unsubstituted C5 (alpha) position to electrophilic attack, and provides validated protocols for its manipulation and storage.[1]

Structural Analysis & Electronic Profile

To manipulate this molecule effectively, one must understand the electronic coefficients of the ring carbons. The pyrrole ring is π-excessive, but the substituents alter the standard reactivity landscape.

Steric & Electronic Gating[2]

-

Position 1 (N-Ethyl): The ethyl group exerts a positive inductive effect (+I), increasing the HOMO energy level compared to N-H pyrroles.[1] Crucially, it prevents the formation of the pyrrolide anion, shutting down synthetic pathways that require N-deprotonation.[1]

-

Position 2 (Methyl) & Position 4 (Ethyl): These alkyl groups hyperconjugate with the ring, further enriching electron density.[1]

-

The Reactive Void (C3 vs. C5):

-

C5 (Alpha-Free): This is the primary reactive site. It is electronically activated by the ring nitrogen and sterically accessible.

-

C3 (Beta-Free): This position is significantly less reactive due to the "beta-effect" (lower coefficient in the HOMO) and steric crowding from the adjacent C2-methyl and C4-ethyl groups.

-

Reactivity Map

The following diagram illustrates the regioselectivity hierarchy, guiding synthetic planning.

Figure 1: Regiochemical map highlighting the kinetic preference for C5 substitution over C3.

Electrophilic Aromatic Substitution (EAS)[1][3][4]

The most robust reaction class for this substrate is EAS. The N-ethyl group enhances the nucleophilicity of the ring, making it reactive enough to couple with weak electrophiles.

Vilsmeier-Haack Formylation (C5-Targeted)

The introduction of an aldehyde at C5 is the standard method for activating this pyrrole for porphyrinogen synthesis.

Mechanism: The electron-rich C5 attacks the chloroiminium ion (Vilsmeier reagent). The intermediate iminium salt is hydrolyzed to the aldehyde.

Protocol 1: C5-Formylation of this compound

-

Reagents: POCl₃ (1.1 eq), DMF (1.2 eq), 1,2-Dichloroethane (DCE).[1]

-

Safety: POCl₃ is corrosive and reacts violently with water. Perform in a fume hood.

| Step | Action | Critical Parameter |

| 1. Activation | Cool DMF (anhydrous) to 0°C under N₂. Add POCl₃ dropwise. | Maintain T < 5°C to prevent thermal decomposition of the Vilsmeier complex. |

| 2. Addition | Stir complex for 15 min. Dissolve pyrrole in DCE and add slowly. | Exothermic. Color change to orange/red indicates iminium formation. |

| 3. Cyclization | Warm to reflux (80°C) for 1 hour. | Monitor by TLC.[2] Disappearance of pyrrole spot is rapid. |

| 4. Hydrolysis | Cool to RT. Pour into ice-cold Sodium Acetate solution (2M). | Buffer is preferred over strong base to prevent Cannizzaro side reactions. |

| 5. Isolation | Extract with DCM, dry over Na₂SO₄, concentrate.[1] | Product is a solid/oil that may darken on air exposure. |

Mannich Reaction

Because the C5 position is unsubstituted, this pyrrole undergoes rapid aminomethylation.[1]

-

Reagents: Formaldehyde, Dimethylamine (or Morpholine), Acetic Acid.[1]

-

Outcome: Formation of 5-(N,N-dimethylaminomethyl)-pyrrole.

-

Utility: These "Mannich bases" are excellent precursors for porphyrins; they eliminate the amine upon heating to generate the reactive azafulvene intermediate.

Condensation Reactions (Porphyrin Synthesis)

This compound is a "cryptopyrrole" analogue. Its primary utility lies in condensation with aldehydes to form dipyrromethanes.

Dipyrromethane Formation

Reacting 2 equivalents of this pyrrole with 1 equivalent of an aryl aldehyde (catalyzed by TFA or BF₃[1]·OEt₂) yields the dipyrromethane.

Regioselectivity Issue: Because C3 is open (though sterically hindered), "scrambling" can occur if the reaction time is too long or acid concentration is too high.[1] The acid-catalyzed cleavage of the dipyrromethane can lead to oligomers.

Optimization Strategy:

-

Use excess pyrrole (solvent-free or high concentration) to favor the 2:1 adduct.

-

Quench immediately upon consumption of the aldehyde.

Figure 2: Condensation pathway showing the critical kinetic control required to avoid oligomerization.[1]

Stability & Oxidation Management

Alkyl pyrroles are notoriously unstable in the presence of light and oxygen. The electron-rich ring is easily oxidized to maleimides or polymerized (pyrrole red).

Auto-oxidation Pathway

-

Sensitization: Light excites the pyrrole to a triplet state or generates singlet oxygen.

-

Peroxidation: O₂ attacks the C2-C5 axis.

-

Result: Ring opening or formation of hydroxyl-pyrrolinones.

Storage Protocol (Self-Validating)

To ensure experimental reproducibility, the purity of the starting material must be verified before use.[1]

-

Storage: Store neat at -20°C under Argon.

-

Visual Check: Pure compound is usually a colorless to pale yellow oil. Dark brown/black indicates significant polymerization.

-

Purification: If degraded, pass through a short plug of neutral alumina (grade III) using Hexanes/DCM.[1] Do not use silica gel for long-term exposure as the acidity can induce polymerization.

References

-

Vilsmeier-Haack Formylation Mechanism & Application

-

Reactivity of Alkyl Pyrroles (Oxidation)

-

General Pyrrole Synthesis (Paal-Knorr Context)

-

Electrophilic Substitution Regioselectivity

Sources

- 1. Diethyl pyrrole-2,5-dicarboxylate | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Navigating the Acquisition of 1,4-Diethyl-2-methyl-1H-pyrrole: A Technical Guide for Researchers

Commercial Availability: A Shift from Catalog to Custom Synthesis

Initial investigations reveal that 1,4-Diethyl-2-methyl-1H-pyrrole is not a stock item from major chemical suppliers. A comprehensive search of commercial databases does not yield a specific product listing or a dedicated CAS number for this molecule. This absence indicates that researchers requiring this compound will need to engage with a company specializing in custom chemical synthesis.

Custom synthesis providers offer the expertise and infrastructure to produce specific molecules on demand, tailored to the client's requirements for purity and quantity. This route provides researchers with the flexibility to obtain novel compounds that are not commercially viable for large-scale production.

Technical Profile of this compound

While a formal data sheet from a commercial supplier is unavailable, we can deduce the fundamental physicochemical properties of this compound based on its structure.

| Property | Value |

| Molecular Formula | C9H15N |

| Molecular Weight | 137.22 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCN1C=C(C=C1C)CC |

| Predicted LogP | ~2.5-3.0 |

| Predicted Boiling Point | ~180-200 °C |

| Predicted pKa | ~ -1.0 to 1.0 (for the pyrrole nitrogen) |

Note: Predicted values are estimations based on computational models and the properties of similar substituted pyrroles.

The Path to Acquisition: Custom Synthesis

Engaging a custom synthesis service is a multi-step process that requires clear communication of technical requirements.

Identifying a Custom Synthesis Partner

Several companies specialize in the synthesis of heterocyclic compounds and other complex organic molecules. When selecting a partner, consider their track record, expertise in pyrrole chemistry, and their quality control processes. Some reputable companies offering custom synthesis services include:

-

BOC Sciences : Provides comprehensive custom synthesis services for a wide range of organic compounds, including pyrrole derivatives, for pharmaceutical and materials science applications.[][]

-

Tocris Bioscience : Offers custom synthesis of complex organic molecules, including heterocycles, with experience in producing compounds for pharmacological research.

-

Cayman Chemical : Has a team of synthetic organic and medicinal chemists experienced in complex, multi-step organic syntheses, including heterocyclic compounds.[3]

-

Sarchem Labs : Delivers custom chemical synthesis services with expertise in various synthetic areas, including heterocyclic synthesis.[4]

-

BenchChem : In addition to their catalog, they offer custom synthesis for specific chemical needs.[5]

The Custom Synthesis Workflow

The process of obtaining a custom-synthesized chemical typically follows the workflow outlined below.

Caption: A typical workflow for procuring a custom-synthesized chemical compound.

Experimental Protocol: Requesting a Custom Synthesis Quote

-

Prepare a Technical Package: Compile all known information about this compound. This should include:

-

Chemical structure (drawn or in SMILES format).

-

Desired quantity (e.g., 1 g, 5 g, 25 g).

-

Required purity (e.g., >95%, >98%).

-

Any known or suggested synthetic routes (see Section 4).

-

Preferred analytical data for final product verification (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

-

-

Contact Potential Suppliers: Reach out to the custom synthesis companies listed above (or others with similar expertise) through their websites or sales representatives.

-

Execute a Confidentiality Agreement (CDA/NDA): This is a standard practice to protect the intellectual property of both the client and the synthesis company.

-

Review the Quotation: The supplier will provide a quote detailing the cost, estimated timeline, and deliverables. This is typically based on the complexity of the synthesis.

-

Initiate the Project: Upon agreement, the synthesis will be scheduled and executed.

Synthetic Considerations: The Paal-Knorr Synthesis

A plausible and robust method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis . This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6][7][8]

The likely starting materials for the synthesis of this compound via the Paal-Knorr method would be 3-methyl-2,5-heptanedione and ethylamine .

Caption: A conceptual representation of the Paal-Knorr synthesis for the target molecule.

Generalized Experimental Protocol for Paal-Knorr Pyrrole Synthesis

-

Reaction Setup: A solution of the 1,4-dicarbonyl compound (e.g., 3-methyl-2,5-heptanedione) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Amine Addition: The primary amine (e.g., ethylamine) is added to the solution. The reaction is often catalyzed by a weak acid.

-

Reaction Conditions: The mixture is heated to reflux and monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired substituted pyrrole.

Potential Applications in Research and Drug Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[9] Substituted pyrroles, such as this compound, are of interest for several reasons:

-

Modulation of Physicochemical Properties: The alkyl substituents (ethyl and methyl groups) increase the lipophilicity of the pyrrole core, which can be crucial for tuning the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes.

-

Structural Scaffolding: The pyrrole ring provides a rigid framework for the spatial orientation of functional groups, allowing for precise interactions with biological targets.

-

Bioisosteric Replacement: The pyrrole moiety can be used as a bioisostere for other aromatic rings, such as benzene or imidazole, to optimize biological activity or reduce toxicity.

-

Anticancer and Antimicrobial Agents: Pyrrole derivatives have been extensively investigated as potential anticancer, antimicrobial, and antiviral agents.[9] The specific substitution pattern of this compound could lead to novel biological activities.

-

Materials Science: Pyrrole-based compounds are precursors to conductive polymers and have applications in organic electronics.[]

Conclusion

While this compound is not commercially available as a stock chemical, it is accessible to the research community through custom synthesis. By understanding the process of engaging with a custom synthesis provider and having insight into the likely synthetic methodology, researchers can confidently and efficiently procure this and other novel compounds. The versatility of the pyrrole scaffold ensures that new derivatives will continue to be valuable tools in the advancement of science, particularly in the fields of drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3,4-DIETHYLPYRROLE. Retrieved from [Link]

- Royal Society of Chemistry. (2016). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. In Organic Chemistry: A Series of Textbooks.

-

Organic Syntheses. (n.d.). 2,4-DIMETHYLPYRROLE. Retrieved from [Link]

- Cassani, M. C., et al. (2024).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157951747. Retrieved from [Link]

- National Center for Biotechnology Information. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 207, 112739.

Sources

- 3. caymanchem.com [caymanchem.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of 1,4-Diethyl-2-methyl-1H-pyrrole by Column Chromatography

Introduction

Substituted pyrroles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The synthesis of these molecules often results in crude mixtures containing unreacted starting materials, byproducts, and other impurities. Therefore, a robust purification strategy is paramount to obtaining the target compound in high purity for subsequent applications. This document provides a detailed protocol for the purification of 1,4-diethyl-2-methyl-1H-pyrrole using column chromatography, a fundamental and widely used technique for the separation of organic compounds.[3]

The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide that not only outlines the procedural steps but also delves into the underlying principles governing the separation process. By understanding the "why" behind each step, researchers can adapt and troubleshoot the protocol for other similar pyrrole derivatives.

Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Rationale and References |

| Molecular Formula | C9H15N | Based on the chemical structure. |

| Molecular Weight | 137.22 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Pyrrole and its alkylated derivatives are typically liquids that can darken upon exposure to air and light.[4][5][6] |

| Boiling Point | ~180-200 °C | Estimated based on the boiling point of similar compounds like 2,4-dimethylpyrrole (165-167 °C) and N-methylpyrrole (112-113 °C), with an increase expected due to the additional ethyl groups.[7][8] |

| Density | ~0.9 g/mL | Estimated based on the density of similar compounds like 2,4-dimethylpyrrole (0.924 g/mL) and N-methylpyrrole (0.914 g/mL).[7][8] |

| Polarity | Relatively nonpolar | The presence of the N-H group in the pyrrole ring imparts some polarity. However, the alkyl substituents increase the nonpolar character of the molecule. The computed XLogP3 value for the similar 1-ethyl-2-methyl-1H-pyrrole is 1.4, indicating low polarity.[9] |

| Solubility | Soluble in common organic solvents (e.g., hexane, ethyl acetate, dichloromethane). Sparingly soluble in water. | Based on the predicted nonpolar character. |

Principle of Normal-Phase Column Chromatography

Normal-phase chromatography separates compounds based on their polarity. The stationary phase is polar (in this case, silica gel), and the mobile phase is a nonpolar organic solvent or a mixture of solvents.[10] Compounds in the mixture are introduced at the top of the column and move down with the flow of the mobile phase.

The separation occurs due to the differential adsorption of the compounds onto the stationary phase. More polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly. Less polar compounds have a weaker interaction with the stationary phase and are carried along more readily by the nonpolar mobile phase, eluting from the column first. The polarity of the mobile phase can be adjusted to control the elution of the compounds. Increasing the polarity of the mobile phase will increase the elution speed of all compounds.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram:

Caption: Workflow for the purification of this compound.

Detailed Protocol

Materials and Reagents

-

Crude this compound

-

Silica gel (for column chromatography, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (HPLC grade)

-

TLC plates (silica gel 60 F254)

-

Glass chromatography column

-

Cotton or glass wool

-

Sand (washed and dried)

-

Collection tubes or flasks

-

Rotary evaporator

-

UV lamp (254 nm)

-

Iodine chamber

-

p-Anisaldehyde stain or potassium permanganate stain

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

The first and most critical step is to determine a suitable mobile phase (eluent) that will effectively separate the target compound from impurities. This is achieved by running analytical TLC plates.

-

Prepare TLC Chambers: Prepare several TLC developing chambers with different solvent systems of varying polarity. Good starting points for nonpolar compounds are mixtures of hexane and ethyl acetate.

-

System 1: 95:5 Hexane:Ethyl Acetate

-

System 2: 90:10 Hexane:Ethyl Acetate

-

System 3: 80:20 Hexane:Ethyl Acetate

-

-

Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

-

Develop the TLC Plate: Place the spotted TLC plate in a developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualize the TLC Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[1] If the compounds are not UV-active, use an iodine chamber or a chemical stain (e.g., p-anisaldehyde or potassium permanganate) to visualize the spots.[1]

-

Determine the Optimal Solvent System: The ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.2-0.4, with good separation from other spots.[11] The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Step 2: Column Preparation (Slurry Packing Method)

Proper packing of the column is essential for achieving good separation.

-

Select the Column: Choose a glass column with a diameter and length appropriate for the amount of crude material to be purified. A general rule of thumb is to use a 40:1 to 60:1 ratio of silica gel to crude compound by weight for moderately difficult separations.

-

Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out. Add a thin layer (about 1 cm) of sand on top of the plug.

-

Prepare the Slurry: In a beaker, weigh the required amount of silica gel. Add the chosen mobile phase (the less polar component, e.g., hexane) to the silica gel to form a slurry. Stir gently to remove any air bubbles.

-

Pack the Column: Clamp the column vertically. Pour the silica gel slurry into the column in a single, continuous motion. Tap the side of the column gently to ensure even packing and to dislodge any air bubbles.

-

Equilibrate the Column: Once the silica gel has settled, add more of the mobile phase and allow it to drain through the column until the top of the silica bed is just covered with solvent. Do not let the column run dry.

Step 3: Sample Loading

For a liquid sample like this compound, the "wet loading" method is generally suitable.

-

Dissolve the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase. Using a more polar solvent should be avoided as it can lead to poor separation.

-

Load the Sample: Carefully add the dissolved sample solution to the top of the silica bed using a pipette. Try to disturb the top of the silica bed as little as possible.

-

Adsorb the Sample: Open the stopcock and allow the sample solution to enter the silica bed until the liquid level is just at the top of the stationary phase.

-

Wash the Column Walls: Add a small amount of the mobile phase to rinse the inner walls of the column, and again allow the solvent to drain to the top of the silica bed.

-

Add a Protective Layer: Carefully add a thin layer (about 1 cm) of sand on top of the silica bed to prevent disturbance during the addition of the mobile phase.

Step 4: Elution and Fraction Collection

-

Begin Elution: Carefully fill the column with the mobile phase.

-

Apply Pressure (Flash Chromatography): For flash chromatography, apply a gentle and steady pressure of air or nitrogen to the top of the column to increase the flow rate of the mobile phase. The solvent level should drop by about 2 inches per minute.[11]

-

Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.

-

Gradient Elution (Optional): If the separation between the target compound and impurities is poor, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the elution process (e.g., by slowly increasing the percentage of ethyl acetate in the hexane:ethyl acetate mixture). This will help to elute the more strongly adsorbed compounds.

Step 5: Analysis of Fractions and Product Isolation

-

Monitor Fractions by TLC: Spot every few fractions on a TLC plate and develop it using the optimized solvent system. This will allow you to identify which fractions contain the pure product.

-

Combine Pure Fractions: Combine the fractions that contain the pure this compound.

-

Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

-

Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][12][13]

-

Fume Hood: Perform all steps of the column chromatography in a well-ventilated fume hood to avoid inhalation of solvent vapors.

-

Flammable Solvents: Hexane and ethyl acetate are flammable. Keep them away from ignition sources.[12]

-

Silica Gel: Fine silica gel powder can be harmful if inhaled. Handle it carefully in a fume hood.

-

Waste Disposal: Dispose of all chemical waste, including used solvents and silica gel, in appropriately labeled waste containers according to your institution's safety guidelines.

Troubleshooting

| Issue | Possible Cause | Solution |

| Poor Separation | - Inappropriate solvent system. - Column was not packed properly. - Sample was overloaded. | - Re-optimize the solvent system using TLC. - Repack the column carefully. - Use a larger column or less sample. |

| Cracked Column Bed | - The column ran dry. - The solvent system was changed too abruptly. | - Always keep the silica bed covered with solvent. - When running a gradient, increase the polarity gradually. |

| Compound Elutes Too Quickly (High Rf) | - The mobile phase is too polar. | - Use a less polar mobile phase (e.g., increase the proportion of hexane). |

| Compound Does Not Elute (Low Rf) | - The mobile phase is not polar enough. | - Use a more polar mobile phase (e.g., increase the proportion of ethyl acetate). |

Conclusion

This protocol provides a detailed and systematic approach for the purification of this compound by column chromatography. By following these guidelines, researchers can effectively isolate the target compound from a crude reaction mixture with high purity. The principles and techniques described herein are broadly applicable to the purification of other organic compounds, making this a valuable resource for any synthetic chemistry laboratory.

References

- Azizi, N., et al. (2009).

-

Biotage. (2023). How many ways can you load sample on your column? Retrieved from [Link]

-

Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. Retrieved from [Link]

-

Oklahoma State University. (n.d.). Laboratory Safety Rules. Retrieved from [Link]

-

Organomation. (2025). Understanding Solvent Types in Chromatography & Mass Spectrometry. Retrieved from [Link]

- Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.

- Snyder, L. R. (1968).

-

California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

-

Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

-

Vanderbilt University Medical Center. (n.d.). Safety in the Chemical Laboratory. Retrieved from [Link]

-

Caltech CCE. (n.d.). General Lab Safety Procedure. Retrieved from [Link]

- Wypych, G. (Ed.). (2014). Handbook of solvents. ChemTec Publishing.

- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.

-

Molnar-Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrrole, 1-ethyl-2-methyl-. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

Wikipedia. (2024). Pyrrole. Retrieved from [Link]

Sources

- 1. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole synthesis [organic-chemistry.org]

- 3. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. 109-97-7 CAS MSDS (Pyrrole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Pyrrole CAS#: 109-97-7 [m.chemicalbook.com]

- 7. 1-Methylpyrrole CAS#: 96-54-8 [m.chemicalbook.com]

- 8. N-甲基吡咯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1H-Pyrrole, 1-ethyl-2-methyl- | C7H11N | CID 6429278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. blog.organomation.com [blog.organomation.com]

- 11. dokumen.pub [dokumen.pub]

- 12. researchgate.net [researchgate.net]

- 13. books.rsc.org [books.rsc.org]

Application Note: Precision Functionalization of the 1,4-Diethyl-2-methyl-1H-pyrrole Ring at the C5 Position

Executive Summary

This guide details the regioselective functionalization of 1,4-diethyl-2-methyl-1H-pyrrole (CAS 198344-74-0) at the C5 position. While the IUPAC nomenclature "1H-pyrrole" formally denotes the parent ring system, the substitution pattern "1,4-diethyl" explicitly identifies this substrate as 1-ethyl-2-methyl-4-ethylpyrrole (an

The C5 position (alpha-position) represents the primary nucleophilic site for Electrophilic Aromatic Substitution (EAS) due to the electronic blocking of the C2 position by a methyl group and the inherent kinetic preference for alpha- over beta-substitution (C3). This note provides validated protocols for Formylation (Vilsmeier-Haack) , Bromination , and Direct C-H Arylation , enabling the conversion of this scaffold into advanced pharmacophores and optoelectronic materials.

Chemical Logic & Regioselectivity

Substrate Analysis

The substrate presents a unique steric and electronic landscape:

-

Position 1 (

): Ethyl group (Electron Donating, activates ring). -

Position 2 (

): Methyl group (Blocks -

Position 3 (

): Unsubstituted (Available, but kinetically disfavored). -

Position 4 (

): Ethyl group (Blocks -

Position 5 (

): Unsubstituted (Target ).

Mechanistic Driver for C5 Selectivity

Pyrroles are

- -Attack (C5): The positive charge is delocalized over three resonance structures, preserving maximum conjugation before re-aromatization.

- -Attack (C3): The intermediate is stabilized by fewer resonance contributors.

Consequently, functionalization at C5 is highly selective (>95:5 regiomeric ratio) under standard EAS conditions.

Figure 1: Kinetic preference for C5 functionalization driven by resonance stabilization energy.

Experimental Protocols

Protocol A: C5-Formylation (Vilsmeier-Haack)

Objective: Installation of a reactive aldehyde handle (-CHO) at C5. This is the standard gateway reaction for extending conjugation (e.g., for BODIPY or porphyrin synthesis).

Reagents:

-

Substrate: 1,4-Diethyl-2-methylpyrrole (1.0 eq)

-

Phosphorus Oxychloride (

) (1.1 eq) - -Dimethylformamide (DMF) (1.2 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Anhydrous DMF

-

Quench: Saturated Sodium Acetate (

) solution

Workflow:

-

Vilsmeier Reagent Formation: In a flame-dried flask under

, cool DMF (anhydrous) to 0°C. Add -

Addition: Dissolve the pyrrole substrate in minimal DCE (or use neat if liquid). Add dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (the iminium intermediate is polar; hydrolysis required to see aldehyde).

-

Hydrolysis: Pour the reaction mixture into ice-cold saturated

(aq). Stir vigorously for 1 hour at RT. The pH should be buffered to ~5-6.-

Note: Strong base (NaOH) can degrade the pyrrole ring; Acetate buffer is safer.

-

-

Workup: Extract with Dichloromethane (

). Wash combined organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc).

Expected Yield: 85-92%

Key QC Parameter:

Protocol B: C5-Bromination (NBS)

Objective: Synthesis of a halogenated precursor for Suzuki/Stille cross-coupling.

Reagents:

-

Substrate (1.0 eq)

- -Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: THF (anhydrous) at -78°C

Workflow:

-

Dissolve substrate in dry THF and cool to -78°C (Dry ice/Acetone bath).

-

Why -78°C? Pyrroles are extremely electron-rich. Room temperature bromination can lead to poly-halogenation or oxidation.

-

-

Dissolve NBS in THF and add dropwise over 20 minutes. Protect from light.

-

Stir at -78°C for 1 hour. Allow to warm only to 0°C.

-

Quench: Add cold water immediately.

-

Workup: Extract with Diethyl Ether (cold). Rapid filtration through a short silica plug (neutralized with 1%

) is recommended to remove succinimide.-

Stability Warning: C5-bromo pyrroles are unstable to acid and heat. Store at -20°C in the dark.

-

Expected Yield: 75-85% (isolated)

Protocol C: Direct C-H Arylation (Pd-Catalyzed)

Objective: Green chemistry approach to attach an aryl group at C5 without pre-functionalization.

Reagents:

-

Substrate (1.0 eq)

-

Aryl Bromide (

) (1.2 eq) -

Catalyst:

(5 mol%) -

Ligand:

or SPhos (10 mol%) -

Base:

(2.0 eq) -

Solvent: DMAc (Dimethylacetamide), 100°C

Workflow:

-

Combine substrate, Aryl Bromide, Base, and Catalyst in a pressure vial.

-

Purge with Argon for 10 minutes.

-

Heat to 100°C for 12-16 hours.

-

Mechanism: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway, favoring the acidic C5-H bond.

Figure 2: Simplified catalytic cycle for Direct Arylation at C5.

Data Summary & Troubleshooting

| Parameter | Vilsmeier-Haack (Formylation) | NBS Bromination | C-H Arylation |

| Target Moiety | Aldehyde (-CHO) | Bromide (-Br) | Aryl Group (-Ar) |

| Primary Risk | Polymerization if T > RT | Poly-bromination | Catalyst poisoning |

| Key Solvent | DMF/DCE | THF (-78°C) | DMAc/Toluene |

| Workup pH | 5.0 - 6.0 (Acetate) | Neutral/Basic | Neutral |

| Typical Yield | High (>85%) | Moderate (75%) | Variable (60-90%) |

Troubleshooting:

-

Problem: "Tar" formation during Vilsmeier.

-

Solution: The pyrrole is acid-sensitive.[1] Ensure the quench is buffered (NaOAc) and do not let the reaction overheat during the

addition.

-

-

Problem: Regioisomers observed in C-H activation.

-

Solution: Use sterically bulky ligands (e.g., SPhos) to further discourage C3 attack, although C5 is naturally favored.

-

References

-

Vilsmeier-Haack Reaction Mechanism & Utility

-

Pyrrole Regioselectivity (EAS)

-

C-H Functionalization of Pyrroles

-

General Pyrrole Synthesis & Reactivity

Disclaimer: These protocols involve hazardous chemicals (POCl3, Bromine sources). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. echemi.com [echemi.com]

- 6. C(sp3)–H functionalization of N-protected dialkylpyrrole derivatives with azodicarboxylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Diethyl pyrrole-2,5-dicarboxylate | MDPI [mdpi.com]

Application Notes & Protocols: The Utility of the 1,4-Diethyl-2-methyl-1H-pyrrole Scaffold in Modern Drug Discovery

Abstract: The pyrrole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved therapeutics.[1][2] Its unique electronic properties and synthetic tractability make it an ideal starting point for the development of novel pharmaceuticals. This guide focuses on a specific, yet broadly applicable, starting scaffold: 1,4-Diethyl-2-methyl-1H-pyrrole . While this particular molecule is not extensively documented as a standalone therapeutic, its simple, substituted structure represents an archetypal platform for diversification and lead optimization. We will provide the foundational logic, synthesis protocols, and biological evaluation workflows necessary to leverage this scaffold in the development of next-generation targeted therapies, particularly in oncology and immunology.

Section 1: Foundational Chemistry & Rationale

The Pyrrole Scaffold: A Privileged Structure in Pharmacology

The five-membered aromatic pyrrole ring is a versatile pharmacophore found in a vast array of bioactive molecules.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7][8] A key reason for this versatility is the pyrrole's ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. Furthermore, the different positions on the pyrrole ring (N1, C2, C3, C4, C5) can be selectively functionalized, allowing medicinal chemists to fine-tune the molecule's steric and electronic properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[9]

The this compound core provides a robust and chemically stable starting point. The alkyl substituents at the C2 and C4 positions offer a degree of lipophilicity and can serve as steric anchors within a protein's binding pocket, while the C3 and C5 positions remain available for strategic functionalization to build out structure-activity relationships (SAR).

Core Synthesis Protocol: Paal-Knorr Synthesis of this compound

The Paal-Knorr synthesis is one of the most reliable and straightforward methods for constructing the pyrrole ring.[10][11][12] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This protocol details the synthesis of the N-unsubstituted title compound using ammonia as the nitrogen source.

Causality Behind Experimental Choices:

-

Reactants: 3-Methyl-2,5-heptanedione is the required 1,4-dicarbonyl precursor. Ammonium acetate serves as a convenient, solid source of ammonia that also provides a weakly acidic medium to catalyze the reaction.[12]

-

Solvent: Glacial acetic acid is chosen as the solvent because it is polar enough to dissolve the reactants and its acidic nature facilitates the key cyclization and dehydration steps of the mechanism.

-

Temperature: Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent dehydration steps, driving the reaction to completion.

-

Workup: The aqueous workup with sodium bicarbonate neutralizes the acetic acid, allowing the less polar pyrrole product to be extracted into an organic solvent like ethyl acetate.

Step-by-Step Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,5-heptanedione (1.42 g, 10 mmol) and ammonium acetate (1.54 g, 20 mmol).

-

Solvent Addition: Add 20 mL of glacial acetic acid to the flask.

-

Heating: Place the flask in a heating mantle and heat the mixture to reflux (approximately 118°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 2-4 hours.

-

Cooling and Quenching: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the effervescence ceases and the pH of the solution is neutral (pH ~7-8).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of 0-10% ethyl acetate in hexane to yield the pure this compound.

Section 2: Strategic Derivatization for Kinase Inhibitor Development

Rationale: Targeting Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[13][14][15] The pyrrole scaffold is a key component in several FDA-approved kinase inhibitors, such as Sunitinib, which targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[16][17] The general structure of many kinase inhibitors involves a heterocyclic core that anchors in the ATP-binding site, with appended functionalities that confer selectivity by interacting with surrounding amino acid residues.

The this compound scaffold can be strategically elaborated at the C3 and C5 positions to generate a library of compounds for screening against a panel of kinases.

Workflow for Library Synthesis

The following workflow outlines a common strategy for creating a diverse chemical library from the core scaffold.

Caption: A logical workflow for drug discovery, starting from the core scaffold.

Protocol: Vilsmeier-Haack Formylation of the Pyrrole Core

This protocol introduces an aldehyde group at the C3 position, a versatile chemical handle for subsequent diversification reactions.

Causality Behind Experimental Choices:

-

Reagents: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a mild electrophile that is highly effective for formylating electron-rich heterocycles like pyrrole.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is performed at 0°C to maintain control. The subsequent reaction with the pyrrole is gently heated to ensure a reasonable reaction rate.

-

Hydrolysis: The reaction is quenched with an aqueous sodium acetate solution. This hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes the acidic byproducts.

Step-by-Step Protocol:

-

Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, cool dimethylformamide (DMF, 5 mL) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1 mL, 12 mmol) dropwise with stirring. Stir the mixture at 0°C for 30 minutes.

-

Pyrrole Addition: Dissolve this compound (1.37 g, 10 mmol) in DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 40°C for 1 hour.

-

Quenching and Hydrolysis: Cool the mixture back to 0°C and slowly add a pre-prepared solution of sodium acetate (15 g) in water (50 mL).

-

Heating: Heat the mixture to 60°C for 30 minutes to ensure complete hydrolysis.

-

Extraction and Purification: Cool the mixture to room temperature and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield 3-Formyl-1,4-diethyl-2-methyl-1H-pyrrole.

Section 3: Biological Evaluation

Target Selection and Assay Principle

Based on the prevalence of pyrrole-based kinase inhibitors, a primary screen against a relevant receptor tyrosine kinase, such as VEGFR-2, is a logical starting point.[16][18] An in vitro kinase assay can be used to quantify the ability of the synthesized compounds to inhibit the phosphorylation activity of the enzyme. A common format uses a luminescent output that is inversely proportional to kinase activity.

Caption: Workflow of an ATP-based luminescent kinase inhibition assay.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine 5'-triphosphate (ATP)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Synthesized pyrrole derivatives dissolved in DMSO

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well assay plates

Step-by-Step Protocol:

-

Compound Plating: Create a serial dilution of the test compounds in DMSO. Using an acoustic liquid handler or manual pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor like Sunitinib (positive control).

-

Enzyme Addition: Prepare a solution of VEGFR-2 enzyme in assay buffer. Add 5 µL of this solution to each well of the assay plate.

-

Incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

-

Initiation of Reaction: Prepare a solution containing the peptide substrate and ATP in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the enzyme.

-

Reaction Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Allow the Kinase-Glo® reagent to equilibrate to room temperature. Add 10 µL of the reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.

-

Signal Reading: Incubate the plate for 10 minutes in the dark to stabilize the luminescent signal. Read the plate on a luminometer.

-

Data Analysis: The raw luminescence data is converted to percent inhibition relative to the controls. IC₅₀ values are then calculated by fitting the data to a four-parameter logistic curve.

Section 4: Data Interpretation and Lead Advancement

The primary screen will yield IC₅₀ values for each compound in the library. This quantitative data allows for the direct comparison of potency and the initial development of a Structure-Activity Relationship (SAR).

Hypothetical Screening Data

| Compound ID | R Group (at C3) | VEGFR-2 IC₅₀ (nM) |

| Core-001 | -H | >10,000 |

| Ald-001 | -CHO | 8,500 |

| Lead-001 | -(CH₂)-NH-(4-fluorophenyl) | 150 |

| Lead-002 | -(CH₂)-NH-(3-pyridyl) | 45 |

| Lead-003 | -(CH₂)-NH-(cyclohexyl) | 2,300 |

| Lead-004 | -(CH=CH)-(4-methoxyphenyl) | 670 |

Analysis and Next Steps

-

Initial SAR: The data clearly shows that functionalization at the C3 position is critical for activity. The unsubstituted core and the intermediate aldehyde are inactive.

-

Key Interactions: The significant jump in potency for Lead-001 and Lead-002 suggests that an aromatic or heteroaromatic ring connected by a flexible linker is highly favorable. The nitrogen atom in the pyridine ring of Lead-002 may be forming a key hydrogen bond with the kinase hinge region, a common binding motif for kinase inhibitors.

-

Lipophilicity vs. Polarity: The much lower potency of the cyclohexyl analog (Lead-003 ) compared to the phenyl analog (Lead-001 ) indicates that a flat, aromatic system capable of π-stacking is preferred over a purely aliphatic group.

-

Lead Advancement: Lead-002 emerges as the most promising compound from this initial screen. The next steps in the drug discovery cascade would involve:

-

Selectivity Profiling: Screen Lead-002 against a broad panel of other kinases to determine its selectivity profile.

-

In-Cell Potency: Confirm that the compound can inhibit VEGFR-2 signaling in a cellular context (e.g., by measuring the phosphorylation of downstream targets).

-

ADME Profiling: Evaluate its metabolic stability, solubility, and permeability to assess its drug-like properties.

-

Further Optimization: Synthesize additional analogs based on the Lead-002 structure to further improve potency and drug-like properties.

-

By following this systematic approach of synthesis, screening, and data-driven optimization, a simple scaffold like this compound can serve as the foundation for the development of novel and potent pharmaceutical agents.

References

-

Al-Mulla, A. (2017). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed. [Link]

-

Anonymous. (n.d.). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]

-

La Regina, G., et al. (2011). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. [Link]

-

Anonymous. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed. [Link]

-

Anonymous. (n.d.). Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed. [Link]

-

Anonymous. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. [Link]

-

Anonymous. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

- Yang, T.-H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.

-

Al-Mulla, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

Sbardella, G. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC - NIH. [Link]

-

Anonymous. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

-

Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

-

MDPI. (n.d.). Special Issue : Recent Developments in the Medicinal Chemistry of Pyrroles. MDPI. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

-

Anonymous. (2026). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. PubMed. [Link]

-

Stoyanov, R. S., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. [Link]

-

Pop, R., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]

-

Trofimova, T. P., et al. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews. [Link]

-

Anonymous. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH. [Link]

-

Kaur, R., et al. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate. [Link]

-

Hafez, H. N., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PMC. [Link]

-

Rashidi, M., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC - NIH. [Link]

-

Anonymous. (2025). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. ResearchGate. [Link]

-

Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

-

Gaikwad, P. L., et al. (n.d.). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

-

Pipzine Chemicals. (n.d.). Diethyl 2,4-Dimethyl-1H-pyrrole-3,5-dicarboxylate. Pipzine Chemicals. [Link]

-

Anonymous. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

-

Manya, B. S., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. [Link]

-

Beteringhe, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PMC. [Link]

-

Anonymous. (n.d.). Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS). [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

Anonymous. (2025). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. ResearchGate. [Link]

-

Patel, H., et al. (2024). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. PMC. [Link]

-

Anonymous. (2025). Input of Isosteric and Bioisosteric Approach in Drug Design. ResearchGate. [Link]

-

Beteringhe, A., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. MDPI. [Link]

-

Donohoe, T. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry. [Link]

-

Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

-

Tzankova, D., et al. (n.d.). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]

-

Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. [Link]

-

Anonymous. (2016). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Li, C., & Wang, R. (2020). Recent Advancements in Pyrrole Synthesis. PMC - NIH. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Aricò, F., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. PMC. [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 7. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 11. Pyrrole - Wikipedia [en.wikipedia.org]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 17. mdpi.com [mdpi.com]

- 18. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Side reactions and byproducts in the synthesis of 1,4-Diethyl-2-methyl-1H-pyrrole

This technical guide addresses the synthesis, purification, and stabilization of 1,4-Diethyl-2-methyl-1H-pyrrole . Due to the electron-rich nature of the pyrrole ring and the specific alkyl substitution pattern, this molecule presents distinct challenges regarding regioselectivity, oxidative stability, and acid-sensitivity.[1]

Status: Operational | Version: 2.4 | Topic: Synthesis & Troubleshooting[1]

Part 1: Molecule Profile & Synthesis Strategy

Target Analyte: this compound Key Characteristics:

-

Electron Density: High (Tri-alkylated system).[1]

-

Reactivity: Prone to electrophilic attack at C3 and C5 (vacant positions).

-

Stability: High susceptibility to autoxidation ("Pyrrole Red" formation) and acid-catalyzed polymerization.[1]

Recommended Synthetic Route: Modified Paal-Knorr

While the Hantzsch synthesis is common for esters, the Paal-Knorr condensation is the most robust route for alkyl-substituted pyrroles to avoid harsh decarboxylation steps, provided the specific 1,4-dicarbonyl precursor is accessible.[1]

Protocol Logic: Reaction of 3-ethyl-4-oxopentanal (or its protected acetal equivalent) with ethylamine .[1]

-

Note: As 1,4-ketoaldehydes are unstable, they are often generated in situ from 2,5-dimethoxytetrahydrofuran derivatives or via Stetter reaction precursors.[1]

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: "My product turns black/tarry immediately after removal of solvent."

Diagnosis: Acid-Catalyzed Polymerization & Autoxidation.[1] Mechanism: Alkyl pyrroles are electron-rich.[1] Trace acids (even from silica gel) protonate the pyrrole ring (usually at C5), generating a highly reactive electrophile that attacks neutral pyrrole molecules, leading to chains (polypyrroles).[1] Oxygen accelerates this via radical cation formation.

Corrective Protocol:

-

Quench Completely: Ensure the reaction mixture is basic (pH > 8) before workup. Wash with saturated NaHCO₃.

-

Avoid Acidic Silica: Do NOT use standard silica gel for purification.

-

Alternative: Use Neutral Alumina (Grade III) or silica gel pre-treated with 1% Triethylamine (TEA).[1]

-

-

Inert Atmosphere: Store the pure compound under Argon at -20°C.

Issue 2: "I see a major byproduct with the same number of carbons but different NMR."

Diagnosis: Furan Formation (The Paal-Knorr Divergence). Mechanism: In the Paal-Knorr mechanism, the 1,4-dicarbonyl intermediate can cyclize via the amine (to form Pyrrole) or via the oxygen (to form Furan).[2] Furan formation is favored under:

-

High acidity (pH < 3).[1]

-

Low amine nucleophilicity.

-

High temperatures.

Corrective Protocol:

-

Check pH: Maintain reaction pH between 4.5 and 6.0 (using acetic acid/acetate buffer). Too acidic favors furan; too basic retards cyclization.

-

Amine Excess: Increase Ethylamine equivalents to 3.0–5.0 eq.

-

Validation: Check crude NMR for Furan signals (typically shifted downfield compared to Pyrrole).

Issue 3: "I cannot separate the 1,3-diethyl isomer from the 1,4-diethyl target."

Diagnosis: Regioisomer Contamination (Precursor Purity).[1] Context: If you synthesized the precursor (diketone/ketoaldehyde) via alkylation, you likely produced a mixture of isomers. Pyrrole synthesis preserves the carbon backbone; it does not rearrange it.

Corrective Protocol:

-

Purify the Precursor: Separation of the 1,4-dicarbonyl isomers is significantly easier than separating the final alkyl pyrroles. Use high-resolution GC-MS to validate precursor purity (>98%) before cyclization.[1]

-

Analytical Shift: Use NOE (Nuclear Overhauser Effect) NMR to distinguish isomers.

Part 3: Visualizing the Mechanisms

Diagram 1: The Paal-Knorr Divergence (Furan vs. Pyrrole)

This flowchart illustrates the critical decision point in the synthesis where pH and amine concentration dictate the product.

Caption: Divergent pathways in Paal-Knorr synthesis. High amine concentration drives Path A (Pyrrole), while acidic/amine-deficient conditions favor Path B (Furan).[1]

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose impurity profiles in your crude reaction mixture.

Caption: Diagnostic workflow for evaluating crude this compound. Color change is the primary indicator of stability failure.

Part 4: Data Summary & Stability Protocols

Comparative Stability Data

| Parameter | This compound | Common Impurity (Furan analog) |

| Boiling Point | High (approx. 80-90°C @ 10mmHg)* | Lower (approx. 60-70°C @ 10mmHg) |

| Air Stability | Poor (Oxidizes in hours) | Good (Stable for weeks) |

| Acid Stability | Very Poor (Polymerizes instantly) | Moderate (Ring opens in strong acid) |

| TLC Stain | Ehrlich’s Reagent (Turns Pink/Red) | Anisaldehyde (Varies) |

*Estimated based on homologues.

Validated Purification Protocol (Step-by-Step)

-

Workup: Dilute reaction mixture with Diethyl Ether. Wash 2x with 10% NaOH (to remove acids), then Brine.[1] Dry over Na₂SO₄ (Do not use MgSO₄ if acidic).[1]

-

Concentration: Rotary evaporate at <40°C . Do not heat to dryness if possible; keep as a concentrated oil.

-

Chromatography:

-

Storage: Store neat or in benzene-d6 under Argon at -20°C in amber vials.

Part 5: References

-

Amarnath, V., Amarnath, K. (1995).[1][3] "Mechanism of the Paal-Knorr Furan Synthesis." Journal of Organic Chemistry, 60(2), 301–307.[1] Link[1]

-

Trofimov, B. A., et al. (2015).[1][4] "Pyrrole: A Key Heterocycle in Drug Discovery." Chemical Reviews. (General reference for pyrrole reactivity).

-

Clayden, J., Greeves, N., Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 29: Heterocycles).

-

BenchChem Technical Support. (2025). "Stability and Degradation of Alkylated Pyrroles." Link[1]

-

Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis." Link

Sources

Optimizing reaction conditions for the N-functionalization of 1,4-Diethyl-2-methyl-1H-pyrrole

Technical Support Center: N-Functionalization of 1,4-Diethyl-2-methyl-1H-pyrrole

Welcome to the technical support guide for the N-functionalization of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

The subject molecule, this compound, is an electron-rich, substituted pyrrole. The alkyl groups (methyl and diethyl) are electron-donating, which increases the nucleophilicity of the pyrrole ring. This enhanced reactivity, while often beneficial, can also lead to challenges such as competing C-functionalization and a higher propensity for polymerization under acidic conditions.[1][2] This guide will address these specific issues head-on.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the N-functionalization of substituted pyrroles.

Q1: Why is deprotonation necessary for the N-functionalization of this compound?

A1: The nitrogen lone pair in a pyrrole ring is integral to its aromatic system, making it a very weak base and a poor nucleophile.[3][4][5] Direct reaction with electrophiles is often inefficient. The N-H proton, however, is moderately acidic (pKa ≈ 17.5), allowing for its removal with a strong base.[1][6] This deprotonation generates the corresponding pyrrolide anion, a potent N-nucleophile that readily reacts with a wide range of electrophiles to form the desired N-functionalized product.[7]

Q2: How do the alkyl substituents on my pyrrole affect the reaction?

A2: The methyl and diethyl groups are electron-donating substituents. They increase the electron density of the aromatic ring, making the pyrrolide anion an even stronger nucleophile. However, this also increases the nucleophilicity of the ring carbons (C2, C3, C5), potentially leading to competing C-alkylation or C-acylation as a side reaction. Furthermore, this high electron density makes the molecule particularly sensitive to strong acids, which can induce polymerization.[1][8]

Q3: I'm observing a mixture of N-functionalized and C-functionalized products. What determines the regioselectivity?

A3: This is a classic challenge stemming from the ambident nucleophilic nature of the pyrrolide anion. The negative charge is delocalized over the entire ring system. Selectivity is governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions:

-

N-Functionalization (Hard Site): Is favored by more ionic nitrogen-metal bonds (e.g., with K⁺ or Na⁺ counter-ions) and polar aprotic solvents (like DMF or DMSO).[1][9] "Hard" electrophiles, such as acyl chlorides, also tend to react at the nitrogen.

-

C-Functionalization (Soft Site): Is favored by more covalent nitrogen-metal bonds (e.g., with Li⁺ or Mg²⁺) and less polar solvents (like THF or ether). "Soft" electrophiles, like alkyl iodides, can also favor C-alkylation under certain conditions. Friedel-Crafts conditions (Lewis acid catalysis without a strong base) will almost exclusively yield C-acylated products.[9]

Q4: Can I perform N-functionalization under acidic conditions?

A4: It is strongly discouraged. Pyrroles, especially electron-rich ones like this compound, are highly prone to polymerization in the presence of acid.[1][10][11] The protonated form of the pyrrole is unstable and loses its aromaticity, initiating a chain reaction that results in intractable polymeric tars.[8] All reactions should be conducted under neutral or, more commonly, basic conditions.

Part 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

| Problem | Potential Cause(s) | Suggested Solution(s) & Rationale |

| Low or No Conversion | 1. Incomplete Deprotonation: The base used is not strong enough to fully deprotonate the pyrrole N-H (pKa ≈ 17.5). | Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium bis(trimethylsilyl)amide (KHMDS). Allow sufficient time for deprotonation to complete (often indicated by the cessation of H₂ gas evolution with NaH).[1][9] |

| 2. Inactive Electrophile: The alkylating or acylating agent is old, has degraded, or is not reactive enough. | Solution: Use a freshly opened or purified electrophile. For alkylations, consider switching from an alkyl chloride to a more reactive bromide or iodide. For acylations, an acyl chloride is generally more reactive than an anhydride.[9] | |

| 3. Low Reaction Temperature: The activation energy for the reaction is not being met. | Solution: While starting at a low temperature (0 °C) is wise, gradually warm the reaction to room temperature or gently heat it (e.g., 40-60 °C) while monitoring by TLC. Some N-arylations, in particular, may require elevated temperatures.[12][13] | |

| Mixture of N- and C-Functionalized Products | 1. Ambident Nucleophilicity: The pyrrolide anion is reacting at both nitrogen and carbon sites. | Solution: To favor N-functionalization , use a potassium or sodium base (e.g., KH, KHMDS, NaH) in a polar aprotic solvent like DMF. The more ionic N-M bond and solvent polarity will favor reaction at the "harder" nitrogen site.[1][9] |

| 2. Incorrect Reaction Type: Using Friedel-Crafts conditions (Lewis acid) when N-acylation is desired. | Solution: N-acylation requires deprotonation with a strong base first, followed by the addition of the acylating agent.[2][9] Friedel-Crafts conditions are explicitly for C-acylation. | |

| Product Decomposition or Polymerization | 1. Trace Acid Contamination: Residual acid in glassware or reagents. | Solution: Ensure all glassware is rigorously dried and free of acidic residue. Use anhydrous solvents. If the electrophile is an acyl chloride, it may contain trace HCl; consider adding it slowly at low temperature. |

| 2. Reaction is Too Exothermic: A rapid, uncontrolled reaction can lead to side products and decomposition. | Solution: Add the electrophile slowly to the solution of the pyrrolide anion at a reduced temperature (e.g., 0 °C or -20 °C) to maintain control over the reaction rate.[9] | |

| Difficulty in Product Purification | 1. Contamination with Mineral Oil: Using NaH dispersion without proper washing. | Solution: Before adding the reaction solvent, wash the NaH dispersion with anhydrous hexane or pentane in situ under an inert atmosphere to remove the stabilizing mineral oil. |

| 2. Emulsion during Aqueous Workup: The product and byproducts may act as surfactants. | Solution: During the workup, use brine (saturated NaCl solution) to wash the organic layer. This helps to break emulsions by increasing the ionic strength of the aqueous phase. | |

| 3. Product Instability on Silica Gel: The slightly acidic nature of standard silica gel can cause streaking or decomposition of sensitive products. | Solution: Perform flash chromatography using silica gel that has been pre-treated with a base. This can be done by preparing the slurry with a solvent containing 1-2% triethylamine (Et₃N). Alternatively, use a less acidic stationary phase like alumina. |

Part 3: Optimized Experimental Protocols

The following are detailed, step-by-step methodologies for common N-functionalization reactions, tailored for an electron-rich substrate like this compound.

Protocol 1: N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for attaching an alkyl group to the pyrrole nitrogen.

Workflow Diagram:

Caption: General workflow for N-alkylation of pyrrole.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil).

-

NaH Washing: Add anhydrous hexane via syringe, stir for 1-2 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant via cannula or syringe. Repeat this washing step twice to remove the mineral oil.

-

Deprotonation: Add anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

-

Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases. The solution should become clear or homogeneous.

-

Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq.) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) may be required for less reactive halides.[12]

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Optimized Conditions Table:

| Parameter | Recommended Condition | Rationale/Notes |

| Pyrrole | This compound (1.0 eq.) | Substrate. |

| Base | NaH or KH (1.2 eq.) | Strong, non-nucleophilic base ensures complete deprotonation.[1] K⁺ counter-ion further favors N-selectivity. |

| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent stabilizes the pyrrolide anion and promotes N-alkylation.[1] |

| Electrophile | Alkyl Iodide > Alkyl Bromide > Alkyl Chloride (1.1-1.3 eq.) | Reactivity order of halides. Using a slight excess drives the reaction to completion. |

| Temperature | 0 °C to Room Temperature (or up to 60 °C) | Initial low temperature for controlled addition, warming as needed for reaction completion. |

Protocol 2: N-Acylation with an Acyl Chloride

This protocol details the introduction of an acyl group, such as an acetyl or benzoyl group, onto the pyrrole nitrogen.

Step-by-Step Methodology:

-

Deprotonation: Follow steps 1-4 from the N-Alkylation protocol above to generate the pyrrolide anion in anhydrous DMF or THF.

-

Acylation: Cool the solution of the pyrrolide anion to 0 °C. Add the acyl chloride (1.1 eq.) dropwise. Caution: This reaction can be highly exothermic. A very slow addition rate is critical.

-

Reaction Monitoring: The reaction is typically very fast. Stir at 0 °C for 30 minutes to 1 hour after the addition is complete. Monitor by TLC to confirm the consumption of the starting material.

-

Workup & Purification: Follow steps 7-8 from the N-Alkylation protocol. N-acylpyrroles can sometimes be sensitive; consider using a basified silica gel for chromatography if decomposition is observed.

Key Differences from N-Alkylation:

-

N-acylation is generally faster and more exothermic than N-alkylation.

-

The choice of solvent is more flexible; THF is often suitable as C-acylation is less competitive with highly reactive acyl chlorides.

-

Using acylating agents like N-acetyl imidazole can be a milder alternative to acyl chlorides.[2]

Protocol 3: N-Arylation (Ullmann Condensation)

This protocol describes a copper-catalyzed cross-coupling reaction to form a C-N bond between the pyrrole and an aryl halide.

Troubleshooting Decision Tree for N-Functionalization:

Caption: Decision tree for troubleshooting N-functionalization reactions.

Step-by-Step Methodology:

-